molecular formula C13H28Si B14381641 Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane CAS No. 89811-58-5

Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane

Cat. No.: B14381641
CAS No.: 89811-58-5
M. Wt: 212.45 g/mol
InChI Key: BVVLMDRUQKSKIE-UHFFFAOYSA-N
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Description

Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane is an organosilicon compound characterized by a cyclohexyl ring substituted with four methyl groups and a trimethylsilyl group. This compound is notable for its unique structural features and its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane typically involves the hydrosilylation of 2,3,4,5-tetramethylcyclohexene with trimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrosilanes, transition metal catalysts.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Silanols, siloxanes.

    Reduction: Alcohols.

    Substitution: Various substituted silanes.

Mechanism of Action

The mechanism by which Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane exerts its effects involves the formation of reactive intermediates such as silyl radicals or silyl cations. These intermediates participate in various chemical transformations, including hydrosilylation and reduction reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .

Comparison with Similar Compounds

Uniqueness: Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane is unique due to its combination of a highly substituted cyclohexyl ring and a trimethylsilyl group. This structural feature imparts distinct reactivity and stability, making it valuable in specific synthetic applications .

Properties

CAS No.

89811-58-5

Molecular Formula

C13H28Si

Molecular Weight

212.45 g/mol

IUPAC Name

trimethyl-(2,3,4,5-tetramethylcyclohexyl)silane

InChI

InChI=1S/C13H28Si/c1-9-8-13(14(5,6)7)12(4)11(3)10(9)2/h9-13H,8H2,1-7H3

InChI Key

BVVLMDRUQKSKIE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(C1C)C)C)[Si](C)(C)C

Origin of Product

United States

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